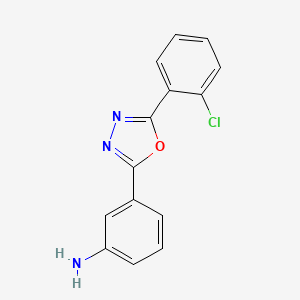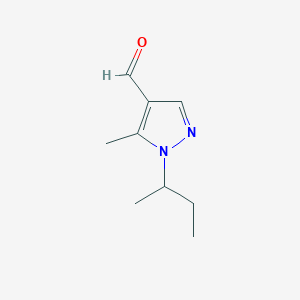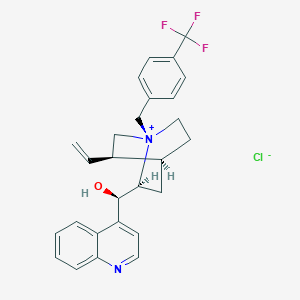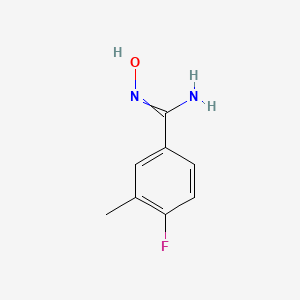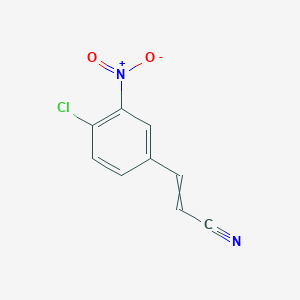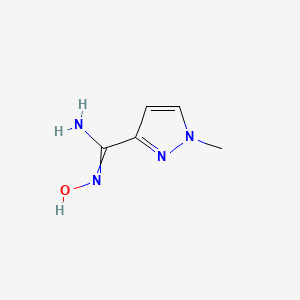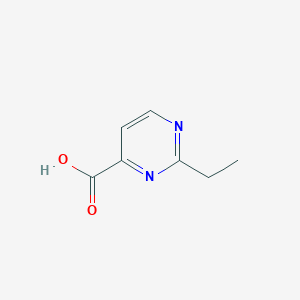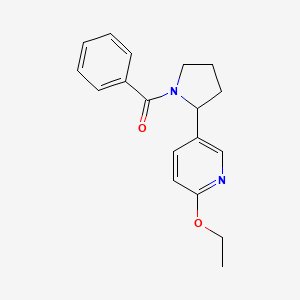
(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a pyrrolidine ring, a phenyl group, and an ethoxypyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of (2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves several steps. One common synthetic route includes the reaction of 6-ethoxypyridine-3-carbaldehyde with pyrrolidine and phenylmagnesium bromide. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various chemical and biological applications.
Phenylmethanone derivatives: These compounds feature the phenylmethanone moiety and are studied for their potential therapeutic properties.
Ethoxypyridine derivatives: These compounds contain the ethoxypyridine group and are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of these functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[2-(6-ethoxypyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2O2/c1-2-22-17-11-10-15(13-19-17)16-9-6-12-20(16)18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,2,6,9,12H2,1H3 |
InChI Key |
QRVIVNPQKDLWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


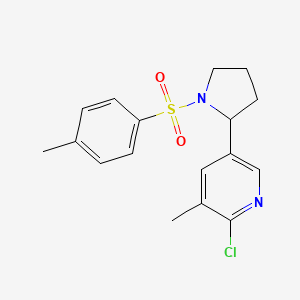
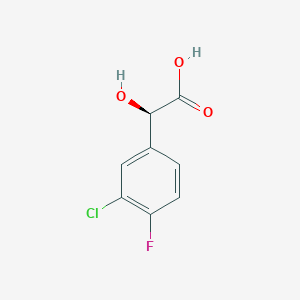
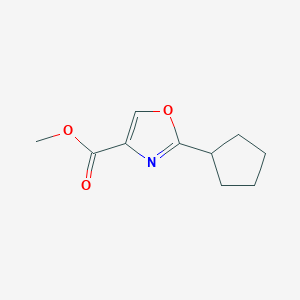
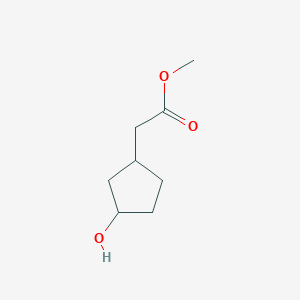
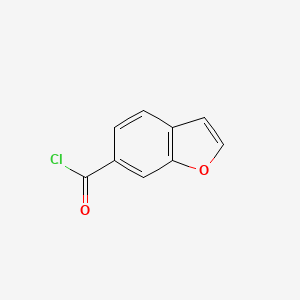

![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)
